

VTP-43742: A Comparative Analysis of Nuclear Receptor Cross-reactivity

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Compound of Interest		
Compound Name:	Vimirogant hydrochloride	
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VTP-43742, also known as vimirogant, is a potent and selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt). As a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like Interleukin-17A (IL-17A), RORyt has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] This guide provides a comparative analysis of the cross-reactivity of VTP-43742 with other nuclear receptors, supported by available data and detailed experimental methodologies.

Selectivity Profile of VTP-43742

VTP-43742 was developed to be a highly selective inhibitor of RORyt. Preclinical studies have demonstrated its significant selectivity for RORyt over other isoforms of the ROR family, namely ROR α and ROR β .

Target Receptor	Binding Affinity (Ki)	Selectivity vs. RORα/β	Reference
RORyt	3.5 nM	>1000-fold	[3]
RORα	>3500 nM	-	[3]
RORβ	>3500 nM	-	[3]



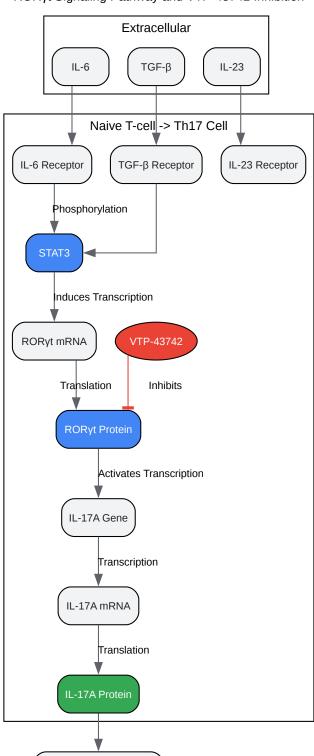
Table 1: Comparative Binding Affinities of VTP-43742 for ROR Isoforms. This table summarizes the reported binding affinities of VTP-43742 for the three ROR isotypes. The data highlights the high selectivity of VTP-43742 for RORyt.

While comprehensive cross-reactivity data for VTP-43742 against a broader panel of nuclear receptors (e.g., Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptors (PPARs)) is not extensively published in the public domain, the high selectivity against its closest structural homologs, RORα and RORβ, was a key attribute highlighted in its development.[3]

RORyt Signaling Pathway and Mechanism of Action of VTP-43742

VTP-43742 acts as an inverse agonist of RORyt. It binds to the ligand-binding domain of the receptor, leading to a conformational change that inhibits the recruitment of co-activators necessary for gene transcription. This ultimately results in the suppression of IL-17A and other pro-inflammatory cytokines produced by Th17 cells.





RORyt Signaling Pathway and VTP-43742 Inhibition

Pro-inflammatory Effects



Primary Screen: Binding Assay (e.g., TR-FRET) Identification of Off-Target Hits Secondary Screen: Functional Assay (e.g., Reporter Gene Assay)

General Workflow for Nuclear Receptor Cross-Reactivity Screening

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Generation of Selectivity Profile

Dose-Response Analysis (IC50 / EC50 Determination)

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References

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- 2. | BioWorld [bioworld.com]







- 3. sec.gov [sec.gov]
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